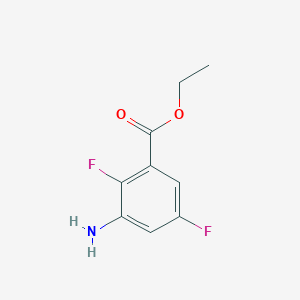

Ethyl 3-amino-2,5-difluorobenzoate

Description

Properties

Molecular Formula |

C9H9F2NO2 |

|---|---|

Molecular Weight |

201.17 g/mol |

IUPAC Name |

ethyl 3-amino-2,5-difluorobenzoate |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2,12H2,1H3 |

InChI Key |

GVHLRQRKVQRPPU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)F)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-2,5-difluorobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 2,5-difluorobenzoate to form ethyl 3-nitro-2,5-difluorobenzoate, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,5-difluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives, and reduced to form amines or other reduced products.

Coupling Reactions: The amino group can also engage in coupling reactions, such as the formation of azo compounds.

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.

Major Products

Substitution: Formation of substituted benzoates.

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Ethyl 3-amino-2,5-difluorobenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,5-difluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Positional Isomers: Ethyl 4-amino-2,5-difluorobenzoate

A key structural analog is ethyl 4-amino-2,5-difluorobenzoate, which differs only in the position of the amino group (4-position instead of 3-position). This subtle positional change significantly alters electronic properties:

- Solubility and Reactivity: Fluorine atoms at 2- and 5-positions enhance lipophilicity in both isomers, but the 3-amino variant may exhibit stronger hydrogen-bonding capacity due to steric accessibility of the amino group.

Fluorescent Benzoate Derivatives: EAADCy

Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (EAADCy) shares a benzoate core and amino substituents but features additional cyano groups and an extended aromatic system. Key differences include:

- Fluorescence Properties: EAADCy exhibits excitation-wavelength-dependent fluorescence due to intramolecular charge transfer (ICT) between donor (amino) and acceptor (cyano) groups . In contrast, Ethyl 3-amino-2,5-difluorobenzoate lacks strong acceptor groups, likely resulting in weaker ICT effects.

- Solvent Interactions : EAADCy’s fluorescence is highly solvent-dependent, with polar solvents stabilizing ICT states . The fluorinated analog’s smaller dipole moment may reduce solvent sensitivity.

Agrochemical Benzoate Derivatives

Methyl benzoate derivatives like ethametsulfuron methyl ester and metsulfuron methyl ester (from ) are sulfonylurea herbicides. While structurally distinct, they highlight the role of fluorine and ester groups in agrochemicals:

- Functional Groups: this compound lacks the sulfonylurea and triazine moieties critical for herbicidal activity in these compounds.

- Fluorine Impact: The 2,5-difluoro pattern may enhance stability against hydrolysis compared to non-fluorinated esters, a property exploited in agrochemicals for prolonged field efficacy .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Utility: The 3-amino-2,5-difluoro pattern offers a balance of electronic modulation and stability, making it valuable for designing bioactive molecules.

- Gaps in Data: Limited commercial availability of analogs (e.g., Ethyl 4-amino-2,5-difluorobenzoate ) suggests further research is needed to optimize synthetic routes and explore applications.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-amino-2,5-difluorobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound is synthesized via a multi-step pathway. A plausible route involves:

Nitro Reduction : Start with 3-nitro-2,5-difluorobenzoic acid. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric methods (Fe/HCl).

Esterification : React the resulting 3-amino-2,5-difluorobenzoic acid with ethanol under acidic conditions (e.g., H₂SO₄) or via acyl chloride intermediates (thionyl chloride, followed by ethanol).

- Optimization :

- Temperature : Esterification proceeds efficiently at reflux (78°C for ethanol).

- Catalysts : Acid catalysts (e.g., H₂SO₄) improve yields by driving equilibrium toward ester formation.

- Purity : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials.

- Reference analogs: Similar protocols for dichloro derivatives (e.g., Ethyl 3-amino-2,5-dichlorobenzoate) achieve >80% purity .

Q. How is this compound characterized spectroscopically, and what are critical data interpretation pitfalls?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect aromatic protons as doublets (J = 8–10 Hz) due to fluorine coupling. The amino proton (~δ 5.5 ppm) may appear broad.

- ¹⁹F NMR : Two distinct signals for fluorine atoms at positions 2 and 5 (chemical shifts ~-110 to -120 ppm).

- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹), NH₂ (~3350 cm⁻¹), and C-F (~1250 cm⁻¹).

- MS : Molecular ion peak at m/z 217 [M+H]⁺ (C₉H₉F₂NO₂).

- Pitfalls :

- Solvent interference : Use deuterated DMSO or CDCl₃ for NMR to avoid overlapping solvent peaks.

- Fluorescence quenching : For fluorescence studies (e.g., excitation-dependent behavior), avoid oxygenated solvents that may interfere with measurements .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine substituents influence nucleophilic aromatic substitution (NAS) in this compound?

- Methodological Answer : The fluorine atoms at positions 2 and 5 activate the benzene ring toward NAS by withdrawing electron density via inductive effects. Key considerations:

- Reactivity Hierarchy : Fluorine at position 2 (ortho to ester) is less reactive than position 5 (meta to ester) due to steric hindrance from the ethyl group.

- Experimental Design :

- Substitution with amines : Use K₂CO₃ in DMF at 80°C to replace fluorine with amines. Monitor reaction progress via TLC.

- Competing pathways : Fluorine at position 2 may resist substitution compared to position 5, requiring higher temperatures or stronger nucleophiles (e.g., NaN₃ in DMSO).

- Case Study : In analogs like Ethyl 2-bromo-3,5-difluorobenzoate, bromine (a better leaving group) undergoes NAS at 120°C with NH₃/EtOH, yielding amino derivatives .

Q. How can researchers resolve contradictions in fluorescence data for this compound derivatives exhibiting excitation-dependent behavior?

- Methodological Answer : Excitation-dependent fluorescence (e.g., dual emission bands) arises from competing excited states (e.g., locally excited [LE] vs. charge-transfer [CT] states). To resolve ambiguities:

Time-Resolved Fluorescence : Use streak cameras or TCSPC (time-correlated single-photon counting) to differentiate LE (shorter lifetime) and CT (longer lifetime) states.

Solvent Polarity Studies : Compare emission spectra in solvents of varying polarity (e.g., THF vs. DMSO). CT states exhibit larger Stokes shifts in polar solvents.

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict dipole moments and charge distribution in excited states.

- Example : For Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate, LE and CT states show lifetimes of 1.2 ns and 3.5 ns, respectively, with solvent relaxation explaining discrepancies .

Q. What computational strategies predict the binding affinity of this compound to enzyme active sites (e.g., proteases)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions. Parameterize fluorine atoms with accurate partial charges (e.g., RESP charges from Gaussian).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor hydrogen bonds between the amino group and catalytic residues (e.g., Asp189 in trypsin-like proteases).

- Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate ΔG_binding. Compare with experimental IC₅₀ values from enzyme inhibition assays.

- Case Study : Ethyl 3-amino-2,5-dichlorobenzoate inhibits trypsin with Ki = 12 µM, attributed to NH₂⋯Asp189 and Cl⋯hydrophobic pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.